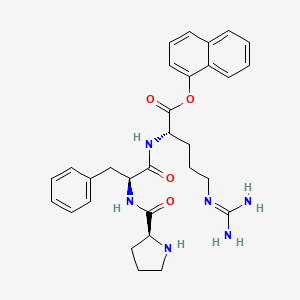
Prolyl-phenylalanyl-arginine naphthylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolyl-phenylalanyl-arginine naphthylester is a synthetic oligopeptide compound. It is composed of three amino acids: proline, phenylalanine, and arginine, linked to a naphthyl ester group. This compound is often used in biochemical research due to its specificity and sensitivity in various assays, particularly those involving proteases like kallikrein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prolyl-phenylalanyl-arginine naphthylester is synthesized through a series of peptide coupling reactions. The process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis begins with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled sequentially using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the naphthyl ester is introduced .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Prolyl-phenylalanyl-arginine naphthylester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Oxidation: The arginine residue can be oxidized to form citrulline.
Substitution: The naphthyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Prolyl-phenylalanyl-arginine and naphthol.
Oxidation: Prolyl-phenylalanyl-citrulline.
Substitution: Various substituted naphthyl esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prolyl-phenylalanyl-arginine naphthylester has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential use in diagnostic assays for diseases involving protease activity, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic kits
Mecanismo De Acción
Prolyl-phenylalanyl-arginine naphthylester acts as a substrate for proteases, particularly kallikrein. The enzyme cleaves the peptide bond, releasing the naphthyl ester group, which can be detected using colorimetric or fluorometric methods. This cleavage allows researchers to measure enzyme activity and study the kinetics of protease-substrate interactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanyl-prolyl-arginine: Another oligopeptide with similar properties but lacks the naphthyl ester group.
Prolyl-phenylalanyl-arginine p-nitroanilide: A similar compound used in protease assays but with a p-nitroanilide group instead of a naphthyl ester
Uniqueness
Prolyl-phenylalanyl-arginine naphthylester is unique due to its high specificity and sensitivity for kallikrein. The naphthyl ester group provides a distinct chromophore, making it easier to detect and quantify enzyme activity compared to other substrates .
Propiedades
Número CAS |
73142-64-0 |
|---|---|
Fórmula molecular |
C30H36N6O4 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
naphthalen-1-yl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoate |
InChI |
InChI=1S/C30H36N6O4/c31-30(32)34-18-8-15-24(29(39)40-26-16-6-12-21-11-4-5-13-22(21)26)35-28(38)25(19-20-9-2-1-3-10-20)36-27(37)23-14-7-17-33-23/h1-6,9-13,16,23-25,33H,7-8,14-15,17-19H2,(H,35,38)(H,36,37)(H4,31,32,34)/t23-,24-,25-/m0/s1 |
Clave InChI |
IYCJIJCQIVJOKW-SDHOMARFSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




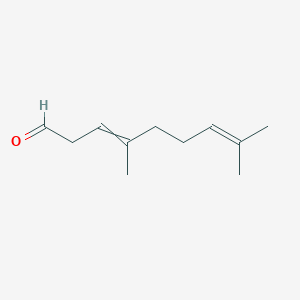
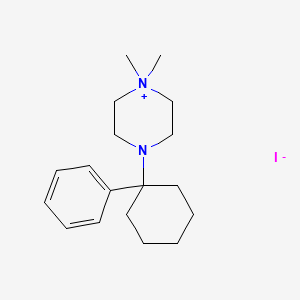

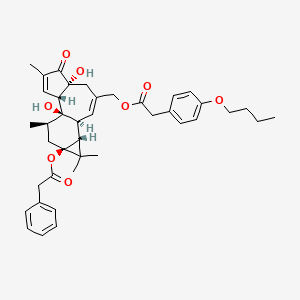
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
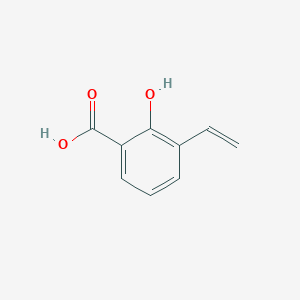
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
